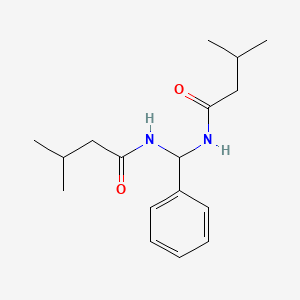

N,N'-(phenylmethanediyl)bis(3-methylbutanamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’-(phenylmethanediyl)bis(3-methylbutanamide) is an organic compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4005 . This compound is characterized by the presence of two amide groups connected via a phenylmethane bridge, making it a bis-amide derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(phenylmethanediyl)bis(3-methylbutanamide) typically involves the reaction of 3-methylbutanamide with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amide nitrogen attacks the benzyl chloride, resulting in the formation of the bis-amide product .

Industrial Production Methods

Industrial production of N,N’-(phenylmethanediyl)bis(3-methylbutanamide) often employs catalytic processes to enhance yield and efficiency. Copper-based metal-organic frameworks have been used to promote oxidative couplings, achieving high conversion rates and yields . This method is considered environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

N,N’-(phenylmethanediyl)bis(3-methylbutanamide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The phenylmethane bridge can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-(phenylmethanediyl)bis(3-methylbutanamide) has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(phenylmethanediyl)bis(3-methylbutanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N,N-diethyl-3-methylbenzamide:

N,N’-diphenyl-N,N’-bis(3-methylphenyl)-1,1’-biphenyl-4,4’-diamine: Used in optoelectronic applications.

Uniqueness

N,N’-(phenylmethanediyl)bis(3-methylbutanamide) is unique due to its bis-amide structure, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in research and industry that similar compounds may not be able to fulfill .

Biological Activity

Overview of N,N'-(phenylmethanediyl)bis(3-methylbutanamide)

N,N'-(phenylmethanediyl)bis(3-methylbutanamide), also known as a bisamide derivative, is characterized by its dual amide functional groups linked by a phenylmethane moiety. Compounds of this nature often exhibit various biological activities due to their structural properties, which can influence interactions with biological targets such as enzymes and receptors.

- Enzyme Inhibition : Many amide compounds act as inhibitors for specific enzymes. The presence of the amide group can facilitate hydrogen bonding and hydrophobic interactions, potentially leading to inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Compounds with similar structures may interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses such as pain perception, inflammation, or neuroprotection.

- Antimicrobial Properties : Some bisamide derivatives have been studied for their antimicrobial activities, which may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Case Studies

- Anticancer Activity : Research on similar bisamide compounds has shown potential in anticancer therapy by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

- Neuroprotective Effects : Some studies suggest that amide compounds can protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for neurodegenerative disease treatments.

Data Tables

Pharmacological Studies

Several pharmacological studies have investigated the effects of bisamide compounds similar to N,N'-(phenylmethanediyl)bis(3-methylbutanamide). These studies often focus on:

- Toxicity Profiles : Assessing the safety and potential side effects associated with these compounds.

- Efficacy Testing : Evaluating the effectiveness against various biological targets in vitro and in vivo.

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.

Properties

IUPAC Name |

3-methyl-N-[(3-methylbutanoylamino)-phenylmethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-12(2)10-15(20)18-17(14-8-6-5-7-9-14)19-16(21)11-13(3)4/h5-9,12-13,17H,10-11H2,1-4H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGXNWPELXIUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C1=CC=CC=C1)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.